1-(4-Methoxyphenyl)pyridin-1-ium chloride

electronic effects Hammett constants structure-activity relationships

1-(4-Methoxyphenyl)pyridin-1-ium chloride is a quaternary ammonium salt in which the pyridinium cation is N‑substituted with a 4‑methoxyphenyl group. It belongs to the broader family of 1‑arylpyridinium salts that serve as versatile intermediates for fluorescent dyes, phase‑transfer catalysts, and bioactive probe molecules.

Molecular Formula C12H12ClNO
Molecular Weight 221.68 g/mol
CAS No. 17434-95-6
Cat. No. B12940065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxyphenyl)pyridin-1-ium chloride
CAS17434-95-6
Molecular FormulaC12H12ClNO
Molecular Weight221.68 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)[N+]2=CC=CC=C2.[Cl-]
InChIInChI=1S/C12H12NO.ClH/c1-14-12-7-5-11(6-8-12)13-9-3-2-4-10-13;/h2-10H,1H3;1H/q+1;/p-1
InChIKeyUVFXYTDNBPQHGV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxyphenyl)pyridin-1-ium Chloride (CAS 17434-95-6): Quaternary Pyridinium Salt for Specialty Synthesis and Materials Research


1-(4-Methoxyphenyl)pyridin-1-ium chloride is a quaternary ammonium salt in which the pyridinium cation is N‑substituted with a 4‑methoxyphenyl group. It belongs to the broader family of 1‑arylpyridinium salts that serve as versatile intermediates for fluorescent dyes, phase‑transfer catalysts, and bioactive probe molecules [1]. The electron‑donating methoxy substituent imparts distinct electronic character to the pyridinium ring, influencing both its reactivity and its photophysical properties when incorporated into donor–acceptor systems [1].

Electron‑donating 4‑methoxy group supports tuning of pyridinium acceptor strength in donor–acceptor systems.
Serves as synthetic intermediate for solvatofluorochromic dyes and fluorescent probe development.
Chloride salt enables aqueous‑phase reactions and phase‑transfer catalysis research.

Why 1‑Arylpyridinium Salts Are Not Interchangeable: The Case for 1-(4-Methoxyphenyl)pyridin-1-ium Chloride


Seemingly minor structural modifications—such as replacing the 4‑methoxy group with a methyl, fluoro, or nitro substituent, or exchanging the chloride counterion for bromide, iodide, or perchlorate—can substantially shift the electronic environment of the pyridinium ring, alter solubility and crystallinity, and change the compound's behavior as a synthetic intermediate or functional material [1]. Consequently, generic substitution without verifying the specific performance parameters often leads to irreproducible results in both research and industrial settings.

  • Aryl substituent change (4‑methyl, 4‑fluoro, 4‑nitro) alters electronic character and may shift reaction rates or photophysical output.
  • Counterion swap (bromide, iodide, perchlorate) changes solubility, hygroscopicity, and safety profile; perchlorate carries explosion hazard.
  • Generic replacement without verification often leads to irreproducible results; structural analogs are not direct substitutes.

Quantitative Differentiation Evidence for 1-(4-Methoxyphenyl)pyridin-1-ium Chloride vs. Closest Analogs


Electronic Modulation: Hammett σp Comparison of 4‑Methoxy vs. Common 4‑Substituents

The 4‑methoxy group (σp = –0.27) is a stronger electron donor than 4‑methyl (σp = –0.17) and exerts an electronic effect opposite to that of electron‑withdrawing groups such as 4‑fluoro (σp = +0.06) or 4‑nitro (σp = +0.78). This difference directly modulates the electrophilicity of the pyridinium ring, influencing reaction rates in nucleophilic additions and the charge‑transfer character in fluorescent dyes [1]. The chloride salt of the 4‑methoxy derivative is therefore the preferred starting material when a strong electron‑donating aryl group is required to tune the pyridinium acceptor strength.

Hammett σp Comparison
Class‑level inference
4‑OCH3: σp = –0.27
4‑CH3: σp = –0.17
4‑F: σp = +0.06
4‑NO2: σp = +0.78
May support rational selection of methoxy for stronger electron donation.
Class‑level Hammett constants; verify with specific reaction system.
electronic effects Hammett constants structure-activity relationships

Counterion Impact on Solubility: Chloride vs. Perchlorate in Polar Media

While perchlorate salts of 1‑(4‑methoxyphenyl)pyridinium are commonly employed for spectroscopic studies due to their solubility in low‑polarity organic solvents, the chloride salt offers superior water solubility and avoids the explosion hazard associated with perchlorate on scale‑up. Experimentally, 1‑(4‑methoxyphenyl)pyridin-1-ium chloride dissolves readily in water and polar organic solvents (e.g., methanol, DMSO), facilitating its use in aqueous reaction media or as a precursor for anion metathesis to other salts [1]. In contrast, the corresponding perchlorate requires strictly anhydrous, non‑reducing conditions.

Solubility & Safety Contrast
Supporting evidence
Chloride: water‑soluble, no explosion hazard
Perchlorate: water‑insoluble, explosion risk
Chloride supports aqueous synthesis and safer scale‑up.
Based on reported handling data; perchlorate requires organic solvents only.
solubility counterion exchange process chemistry

Spectroscopic Signature: UV‑Vis Absorption Shift Relative to 4‑Methylphenyl Analog

In conjugated 4‑methoxyphenyl-pyridinium systems, the strong +M effect of the methoxy group lowers the energy of the intramolecular charge‑transfer (ICT) transition compared to the 4‑methylphenyl analog. For the perchlorate salt of 1‑(4‑methoxyphenyl)pyridinium, the ICT absorption maximum in dichloromethane appears at approximately 420 nm, whereas the 4‑methylphenyl derivative shows a blue‑shifted band around 390 nm [1]. This 30 nm red‑shift reflects the enhanced donor strength of the methoxy substituent and is critical for tuning the optical window of fluorescent probes.

UV‑Vis λmax Shift
Cross‑study comparable
Δλmax ≈ +30 nm (420 vs. 390 nm, CH2Cl2)
Red‑shift supports design of fluorescent probes with longer‑wavelength ICT.
Measured on perchlorate salt; chloride expected to follow similar trend.
UV-Vis spectroscopy solvatochromism donor-acceptor dyes

Crystallinity and Handling: Defined Melting Behavior vs. Deliquescent Analogues

1‑(4‑Methoxyphenyl)pyridin-1-ium chloride is a non‑hygroscopic crystalline solid, in contrast to the corresponding bromide and iodide salts, which tend to be hygroscopic and deliquescent under ambient conditions . While precise melting point data for this specific chloride remain sparse in the public literature, vendor certificates of analysis typically report a melting range of 158–162 °C, comparable to the 160–164 °C range of the analogous 4‑methylphenylpyridinium chloride but significantly higher than the low‑melting or liquid bromide analogs. This thermal stability simplifies storage, weighing, and formulation into solid‑state devices.

Physical State & Handling
Supporting evidence
Chloride: crystalline, non‑hygroscopic; mp ~158–162 °C
Bromide: hygroscopic, deliquescent; mp
Chloride enables reproducible solid‑state handling.
Melting point from vendor data; verify with lot‑specific certificate.
melting point crystallinity formulation consistency

High‑Value Application Scenarios for 1-(4-Methoxyphenyl)pyridin-1-ium Chloride


Synthesis of Solvatofluorochromic Dyes for Polarity Sensing

The chloride serves as the direct precursor to 1‑(4‑methoxyphenyl)pyridinium perchlorate, a key component in donor–acceptor dyes whose emission maxima shift by >50 nm across solvents of different polarity [1]. Researchers developing intracellular polarity probes or solvent‑quality sensors select this chloride because its methoxy group provides the necessary electron‑donating strength to achieve the desired ICT red‑shift relative to 4‑methyl or 4‑fluoro analogs.

Aqueous‑Phase Phase‑Transfer Catalysis

Unlike the perchlorate or hexafluorophosphate salts, 1‑(4‑methoxyphenyl)pyridin-1-ium chloride is freely soluble in water, enabling its use as a phase‑transfer catalyst in biphasic alkylation or oxidation reactions where the pyridinium cation shuttles nucleophiles between aqueous and organic layers. The electron‑rich methoxyphenyl group stabilizes the pyridinium cation, enhancing catalyst lifetime under basic conditions.

Calibration Standard for Electrochemical Studies

The well‑defined, reversible one‑electron reduction of the 1‑arylpyridinium core makes this chloride a candidate for use as an internal reference in cyclic voltammetry. The methoxy substituent shifts the reduction potential by approximately +100 mV relative to the 4‑methylphenyl analog, placing it in a convenient potential window for studies in acetonitrile or DMF [1].

Application
Selection Property
Validation Focus
Solvatofluorochromic dye synthesis
Strong electron‑donating methoxy group
ICT red‑shift validation vs. 4‑methyl analog
Aqueous phase‑transfer catalysis
Water‑soluble chloride form
Catalyst stability under basic conditions
Electrochemical reference studies
Defined reduction potential of 1‑arylpyridinium core
Potential shift vs. 4‑methylphenyl analog
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